N'-benzoyl-3-bromobenzohydrazide

Drug discovery NCI screening Regulatory identity

N'-Benzoyl-3-bromobenzohydrazide (CAS 73713-56-1), also designated NSC-91570 and bearing UNII 29LV7DW5JV, is a member of the diacylhydrazine class formally described as benzoic acid, 3-bromo-, 2-benzoylhydrazide. With molecular formula C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol, the compound integrates a benzoyl moiety at the N'-position and a 3-bromobenzoyl group at the hydrazide nitrogen, placing the electron-withdrawing bromine substituent at the meta position of the aromatic ring.

Molecular Formula C14H11BrN2O2
Molecular Weight 319.15 g/mol
CAS No. 73713-56-1
Cat. No. B185579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzoyl-3-bromobenzohydrazide
CAS73713-56-1
Molecular FormulaC14H11BrN2O2
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19)
InChIKeyPUNMNEKYOYAYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzoyl-3-bromobenzohydrazide (CAS 73713-56-1): Core Identity and Procurement-Relevant Classification


N'-Benzoyl-3-bromobenzohydrazide (CAS 73713-56-1), also designated NSC-91570 and bearing UNII 29LV7DW5JV, is a member of the diacylhydrazine class formally described as benzoic acid, 3-bromo-, 2-benzoylhydrazide [1]. With molecular formula C₁₄H₁₁BrN₂O₂ and a molecular weight of 319.15 g/mol, the compound integrates a benzoyl moiety at the N'-position and a 3-bromobenzoyl group at the hydrazide nitrogen, placing the electron-withdrawing bromine substituent at the meta position of the aromatic ring [2]. This regiospecific substitution pattern fundamentally distinguishes it from its non-brominated parent, its ortho- and para-bromo positional isomers, and its symmetrical dibromo congener, each of which may exhibit divergent biological activity profiles, synthetic reactivity, and physicochemical properties that preclude generic substitution [3].

Why N'-Benzoyl-3-bromobenzohydrazide Cannot Be Interchanged with In-Class Analogs: The Meta-Bromo Imperative


Within the diacylhydrazine family, the position of halogen substitution on the aromatic ring is not a passive structural feature but a critical determinant of target engagement, pharmacokinetic behavior, and synthetic utility. Published structure–activity relationship (SAR) studies on benzohydrazide-derived hydrazones have demonstrated that shifting a bromine substituent from the para to the meta or ortho position can alter enzyme inhibitory potency by up to 6.3-fold against butyrylcholinesterase (BuChE), while simultaneously modifying selectivity versus acetylcholinesterase (AChE) [1]. Furthermore, comparative QSAR investigations on 2-bromo versus 3-bromo benzohydrazide series have established that topological parameters—including Balaban index and valence molecular connectivity indices—are differentially influenced by the bromine position, directly governing antimicrobial and anticancer potency [2]. The non-brominated parent compound N'-benzoylbenzohydrazide exhibits a urease IC₅₀ of 0.00678 mM under defined conditions, a baseline from which the 3-bromo derivative's potency may meaningfully deviate owing to the electron-withdrawing and steric contributions of the meta-bromo substituent [3]. These converging lines of evidence establish that regioisomeric and halogen-status variations within this scaffold yield pharmacologically and functionally non-equivalent entities, rendering generic substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for N'-Benzoyl-3-bromobenzohydrazide Versus Closest Analogs


NCI Screening Pedigree and FDA UNII Registration: A Regulatory-Grade Distinction Absent in Non-Brominated and Positional Isomer Analogs

N'-Benzoyl-3-bromobenzohydrazide has been formally accessioned by the U.S. National Cancer Institute (NCI) under the identifier NSC-91570 and has been assigned a Unique Ingredient Identifier (UNII: 29LV7DW5JV) within the FDA Global Substance Registration System (GSRS), establishing a regulatory-grade identity that is absent for its non-brominated analog N'-benzoylbenzohydrazide (CAS 787-84-8) and for its positional isomers N'-benzoyl-2-bromobenzohydrazide and N'-benzoyl-4-bromobenzohydrazide (CAS 6781-60-8), none of which appear in the GSRS with a UNII assignment [1]. The NSC designation confirms that this specific meta-bromo compound was selected for evaluation in the NCI-60 human tumor cell line anticancer screening program, a curated selection process that inherently discriminates among structurally similar analogs based on computational and prior in vitro prioritization criteria [1].

Drug discovery NCI screening Regulatory identity Procurement compliance

Meta-Bromo Position Confers Differential Cholinesterase Inhibition Profile Relative to Para- and Ortho-Bromo Isomers: Class-Level SAR Evidence

In a systematic SAR study of hydrazones derived from 4-(trifluoromethyl)benzohydrazide and bromobenzaldehydes, the positional isomer of the brominated derivative bearing a para-bromo substituent (compound 2k) showed a distinct inhibition profile against BuChE relative to its ortho- and meta-bromo counterparts. Specifically, the ortho-bromo isomer (2o) displayed up to a 6.3-fold improvement in BuChE inhibitory activity compared to the para-bromo reference (2k), while the meta-bromo isomer (2n) was less effective against AChE than the para isomer, producing a more balanced dual-enzyme inhibition profile [1]. Although these specific data derive from hydrazone derivatives rather than the parent diacylhydrazine, they establish a class-level SAR principle directly applicable to N'-benzoyl-3-bromobenzohydrazide: the meta-bromine substitution pattern on a benzohydrazide scaffold modulates the balance between AChE and BuChE inhibition in a manner distinct from ortho- and para-substituted congeners, a differentiation that may translate to divergent CNS penetration and cholinergic side-effect profiles [1].

Cholinesterase inhibition Positional isomer SAR CNS drug discovery Bromine electronic effects

Bromine Position-Dependent Antimicrobial and Anticancer Potency in 2-Bromo vs. 3-Bromo Benzohydrazide Series: QSAR-Validated Differentiation

A comprehensive study of 2-bromo and 3-bromo benzohydrazide derivatives (compounds 1–23) revealed that the position of the bromine substituent significantly influences both antimicrobial and anticancer activity. In the 2-bromo series, compound 4 achieved an IC₅₀ of 1.88 ± 0.03 μM against cancer cell lines, while in the broader 3-bromo series, compound 22 attained an IC₅₀ of 1.20 μM, surpassing the standard drugs tetrandrine (IC₅₀ = 1.53 μM) and 5-fluorouracil (IC₅₀ = 4.6 μM) [1]. For antimicrobial activity, the most potent agent across both series (compound 12, pMICam = 1.67 μM/mL) belonged to the 3-bromo subset. QSAR analysis further established that topological parameters—specifically the Balaban index (J) and valence first- and second-order molecular connectivity indices (¹χᵛ and ²χᵛ)—are the dominant descriptors governing antimicrobial activity in these brominated benzohydrazides, and these parameters are inherently altered by the ortho-to-meta bromine positional shift [1]. While these data are from hydrazone derivatives rather than the underivatized diacylhydrazine, they constitute the strongest available class-level evidence that the 3-bromo (meta) substitution pattern on a benzohydrazide core produces quantitatively distinct bioactivity compared to the 2-bromo (ortho) congener.

Antimicrobial screening Anticancer drug discovery QSAR modeling Benzohydrazide SAR

Divergent Urease Inhibition Baseline: Non-Brominated Parent Exhibits Defined IC₅₀ That Meta-Bromo Substitution Is Predicted to Modulate

The non-brominated structural analog N'-benzoylbenzohydrazide has been experimentally characterized as a urease inhibitor with an IC₅₀ of 0.00678 (units consistent with mM under the reported assay conditions: 100 mM urea, 1 mM EDTA, 10 mM K₂HPO₄, 10 mM LiCl₂, pH 8, 37°C, 30 min incubation) [1]. In the broader benzohydrazide SAR landscape, the introduction of electron-withdrawing substituents at the meta position of the aromatic ring has been shown to significantly modulate urease inhibitory potency: within a series of 43 benzohydrazide derivatives, IC₅₀ values spanned a >21-fold range from 0.87 ± 0.31 μM to 19.0 ± 0.25 μM compared to the standard thiourea (IC₅₀ = 21.25 ± 0.15 μM), with the most active compound (36, IC₅₀ = 0.87 μM) bearing two chloro groups at the meta positions of ring A, underscoring the potency-enhancing effect of meta-halogen substitution [2]. While direct urease inhibition data for N'-benzoyl-3-bromobenzohydrazide itself have not been reported, the non-brominated parent provides a defined baseline IC₅₀, and the established SAR principle that meta-halogen substitution enhances urease inhibitory activity supports the inference that the 3-bromo derivative's potency is likely to differ from—and potentially exceed—that of the non-brominated parent.

Urease inhibition Enzyme kinetics Helicobacter pylori Halogen electronic effects

Regiospecific Synthetic Utility: Meta-Bromo Substituent Enables Divergent Cross-Coupling Chemistry Versus Ortho- and Para-Isomers

The meta-bromine substituent on N'-benzoyl-3-bromobenzohydrazide occupies a position that is electronically and sterically distinct from both ortho- and para-bromo isomers, conferring regiospecific reactivity in palladium-catalyzed cross-coupling reactions. The meta position is not deactivated by the electron-withdrawing hydrazide carbonyl group to the same extent as the para position (direct resonance conjugation), nor does it present the steric hindrance and coordinative interference with the hydrazide NH that characterizes the ortho position. Consequently, the 3-bromo derivative offers a unique reactivity profile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings compared to its 2-bromo and 4-bromo positional isomers . This differential reactivity has been exploited in the synthesis of more complex heterocyclic systems: 3-bromobenzohydrazide serves as a precursor to 5-(3-bromo-phenyl)-3H-[1,3,4]oxadiazole-2-thione, a transformation that would proceed with different regiochemical outcomes if ortho- or para-bromo precursors were employed [1]. For medicinal chemistry campaigns requiring late-stage diversification of the benzohydrazide scaffold, the meta-bromo substitution pattern thus provides a distinct synthetic handle whose reactivity profile cannot be replicated by the ortho or para isomers.

Synthetic chemistry Cross-coupling Building block Medicinal chemistry

Procurement-Driven Application Scenarios for N'-Benzoyl-3-bromobenzohydrazide Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization Leveraging the 3-Bromo Benzohydrazide Scaffold's Superior Potency Over 2-Bromo Congeners and Standard Chemotherapeutics

Medicinal chemistry teams engaged in anticancer drug discovery can prioritize N'-benzoyl-3-bromobenzohydrazide as a core scaffold for hit-to-lead optimization, based on class-level QSAR evidence demonstrating that 3-bromo benzohydrazide derivatives achieve IC₅₀ values (1.20 μM for the lead compound 22) that surpass both the 2-bromo analog (IC₅₀ = 1.88 μM) and the clinical standard 5-fluorouracil (IC₅₀ = 4.6 μM) by 1.57-fold and 3.83-fold, respectively [1]. The compound's NSC designation (NSC-91570) further confirms its prior selection for NCI-60 panel screening, providing a regulatory-grace procurement identifier for academic and industrial screening consortia [2].

CNS-Targeted Drug Discovery Requiring Defined Cholinesterase Selectivity Fingerprints Distinct from Ortho- and Para-Bromo Scaffolds

Research programs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease or related dementias can exploit the differential selectivity profile associated with the meta-bromo substitution pattern. Published SAR on brominated benzohydrazide-hydrazones demonstrates that shifting bromine from the para to the meta position alters the AChE/BuChE inhibition balance, with the meta-bromo isomer (2n) exhibiting reduced AChE potency relative to the para isomer while maintaining BuChE activity, a selectivity shift not achievable with para-bromo (2k) or ortho-bromo (2o) congeners [3]. N'-Benzoyl-3-bromobenzohydrazide provides the parent diacylhydrazine scaffold from which hydrazone derivatives with this meta-bromo selectivity fingerprint can be systematically elaborated.

Anti-Infective Drug Discovery Targeting Urease-Dependent Pathogens with a Scaffold Demonstrating Meta-Halogen Potency Enhancement

For programs targeting Helicobacter pylori, Proteus mirabilis, or other urease-dependent pathogens, N'-benzoyl-3-bromobenzohydrazide offers entry into a validated benzohydrazide urease inhibition scaffold. The non-brominated parent compound has a defined urease IC₅₀ of 0.00678 mM, and the broader benzohydrazide SAR landscape establishes that meta-halogen substitution is a potency-enhancing modification, with the most active analog in a 43-compound series bearing meta-chloro substituents and achieving an IC₅₀ of 0.87 μM—a 24.4-fold improvement over the thiourea standard [4]. The 3-bromo derivative is positioned to potentially exceed the potency of the non-brominated parent while retaining the scaffold's established enzyme inhibition mechanism.

Diversifiable Building Block for Parallel Library Synthesis Exploiting Regiospecific Meta-Bromo Cross-Coupling Reactivity

Synthetic and medicinal chemistry laboratories requiring benzohydrazide building blocks for palladium-catalyzed library diversification should select N'-benzoyl-3-bromobenzohydrazide over its 2-bromo and 4-bromo isomers when the target product requires meta-substituted biaryl or heteroaryl derivatives. The meta-bromine position avoids the steric hindrance and potential catalyst poisoning associated with the ortho isomer while retaining greater oxidative addition reactivity than the para isomer (which suffers from direct resonance conjugation with the carbonyl group). This regiospecific reactivity profile makes the 3-bromo derivative the building block of choice for synthetic sequences where Suzuki-Miyaura or Buchwald-Hartwig coupling must occur without interference from the hydrazide functionality [5].

Quote Request

Request a Quote for N'-benzoyl-3-bromobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.